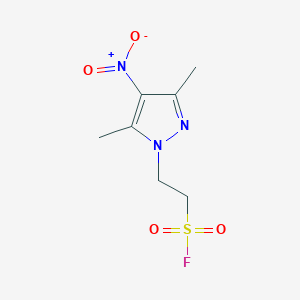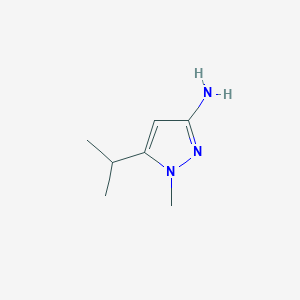
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and minimize by-products . The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for treating various diseases.
Industry: The compound can be used in the development of new materials, dyes, or polymers.
作用机制
The mechanism of action of (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes like topoisomerase I and farnesyl transferase, which play crucial roles in DNA replication and cell signaling . The compound’s unique structure allows it to bind to these targets, disrupting their normal function and exerting its biological effects.
相似化合物的比较
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Used for its phototoxic properties in treating skin conditions.
Uniqueness
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
IUPAC Name |
(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO4/c1-8-12-6-10(17)7-13(18)16(12)23-15(8)14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOAYCRNXVNTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2648100.png)
![Methyl 4-({2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2648102.png)


![(5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2648108.png)




![N-(1-cyanopropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2648114.png)


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxamide](/img/structure/B2648121.png)

